5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile
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Overview
Description
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features an oxazole ring, a chlorophenyl group, an allylamine moiety, and a cyano group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of a suitable precursor, such as a chloro-substituted phenylamine, with a cyano group-containing compound under specific reaction conditions. The reaction is often carried out in the presence of a strong base or acid catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carboxylic acid.
Reduction: 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.
Biology: In biological research, 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile can be utilized as a building block for the synthesis of bioactive molecules. Its incorporation into larger structures can lead to the development of new pharmaceuticals or biological probes.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the creation of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-(Allylamino)-1,3,4-thiadiazole-2-thiol
2-(2-Chlorophenyl)oxazole-4-carboxylic acid
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-amine
Uniqueness: 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile stands out due to its combination of functional groups, which provides a unique reactivity profile compared to its similar compounds. Its cyano group, in particular, offers distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-5-3-4-6-10(9)14/h2-6,16H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDEMKJUNJGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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